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2-Amino-4-ethylthiophene-3-carbonitrile

Catalog No.
S14650718
CAS No.
95204-44-7
M.F
C7H8N2S
M. Wt
152.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-ethylthiophene-3-carbonitrile

CAS Number

95204-44-7

Product Name

2-Amino-4-ethylthiophene-3-carbonitrile

IUPAC Name

2-amino-4-ethylthiophene-3-carbonitrile

Molecular Formula

C7H8N2S

Molecular Weight

152.22 g/mol

InChI

InChI=1S/C7H8N2S/c1-2-5-4-10-7(9)6(5)3-8/h4H,2,9H2,1H3

InChI Key

WIBSUGRBLQDHRV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC(=C1C#N)N

Multi-Component Reaction Strategies in Thiophene Synthesis

Multi-component reactions (MCRs) have emerged as a cornerstone for constructing the thiophene core of 2-amino-4-ethylthiophene-3-carbonitrile. The Gewald reaction, a classic MCR, enables the one-pot condensation of ketones, α-cyanoesters, and elemental sulfur under basic conditions to yield 2-aminothiophene derivatives. For instance, ethyl acetoacetate reacts with malononitrile and sulfur in a ball-milling setup without solvents or catalysts, achieving 97% yields of ethyl 2-amino-3-cyano-5-methylthiophene-3-carboxylate. This method avoids traditional heating, reducing energy consumption and byproduct formation.

Another MCR variant involves KOH-catalyzed reactions between aldehydes, cyanothioacetamide, and α-thiocyanatoketones. For example, trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles form via Michael addition and intramolecular cyclization. Quantum mechanical studies confirm the stepwise mechanism, where KOH facilitates deprotonation and nucleophilic attack. These MCRs are highly modular, allowing the introduction of ethyl groups at the 4-position through appropriate aldehyde or ketone substrates.

Catalyst Systems for Regioselective Cyclization

Catalysts play a pivotal role in directing regioselectivity during thiophene ring formation. Base catalysts like KOH and sodium carbonate are widely used to deprotonate intermediates and accelerate cyclization. In the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, sodium carbonate (0.01–0.1 wt%) promotes the reaction between thiourea and ethyl 2-chloroacetoacetate at 60–70°C, achieving >98% yields. The base concentration directly influences reaction kinetics, with excess catalyst leading to side reactions.

Transition metal catalysts enable more complex functionalization. Palladium-mediated Molander reactions, as seen in the synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid, facilitate cross-coupling between bromothiophene esters and potassium vinyltrifluoroborate. This step introduces the ethyl group via subsequent hydrogenation, demonstrating the synergy between base and metal catalysts in multi-step syntheses.

Solvent Effects on Yield and Reaction Kinetics

Solvent choice critically impacts reaction efficiency and product purity. Polar protic solvents like ethanol enhance the solubility of ionic intermediates in KOH-catalyzed reactions. For example, dihydrothiophene derivatives precipitate in ethanol–acetone mixtures, simplifying isolation. Conversely, solvent-free ball-milling techniques achieve near-quantitative yields by minimizing solvation effects and concentrating reactants.

A comparative analysis reveals that ethanol-based systems require longer reaction times (0.5–5.5 hours) but offer better control over intermediate tautomerization. In contrast, solvent-free conditions under microwave irradiation reduce reaction times to minutes but necessitate precise temperature control to prevent decomposition.

Solvent SystemReaction TimeYield (%)Key Advantage
Ethanol–acetone0.5–1 h38–40Facilitates cyclization
Solvent-free30 min97Eco-friendly, high efficiency
Water–NaOH5.5 h98Easy pH adjustment

Post-Functionalization Techniques for Side-Chain Modification

Post-synthetic modifications enable diversification of the 4-ethyl side chain. Bromination at the 5-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) introduces reactive sites for cross-coupling, as demonstrated in the synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid. Subsequent cyanation with copper(I) cyanide replaces bromine with a nitrile group, enhancing electronic properties for optoelectronic applications.

Mannich reactions offer another route for functionalization. Dihydrothiophenes react with formaldehyde and amines under non-catalyzed conditions to form thieno[2,3-d]pyrimidine derivatives, expanding the compound’s utility in medicinal chemistry. Hydrogenation of vinyl groups introduced via Molander couplings further allows fine-tuning of hydrophobicity and steric bulk.

Metabotropic glutamate receptors have emerged as crucial therapeutic targets for neurological disorders, and thiophene-based compounds have shown exceptional promise as modulators of these receptor systems. The development of thiophene 1,2,4-triazole derivatives as modulators of metabotropic glutamate receptor 5 represents a significant advancement in this field [5]. These compounds function as selective positive allosteric modulators, offering advantages over traditional orthosteric approaches by maintaining the temporal and spatial efficacy of endogenous glutamate while avoiding receptor desensitization [6].

The N-(methylthiophenyl)picolinamide derivatives have demonstrated particularly notable activity against metabotropic glutamate receptor 4. Compound 11 exhibited high in vitro binding affinity with an IC50 value of 3.4 nanomolar, while compound 14 showed even greater potency with an IC50 of 3.1 nanomolar [7]. These derivatives also displayed enhanced metabolic stability and excellent selectivity profiles against other metabotropic glutamate receptor subtypes, making them promising candidates for positron emission tomography radioligand development and therapeutic applications in Parkinson disease and other neurodegenerative conditions.

The bioisosteric replacement of benzene rings with thiophene moieties in glutamate receptor ligands has proven particularly effective. Benzo [1]annuleno[b]thiophene derivative 8a demonstrated an approximately eight-fold higher GluN2B affinity (Ki = 26 nanomolar) compared to its benzylic hydroxyl-containing analogue 7a (Ki = 204 nanomolar) [8]. This finding indicates that the benzylic hydroxyl group is not essential for high receptor affinity and that thiophene bioisosterism is well-tolerated by N-methyl-D-aspartate receptors.

CompoundTarget ReceptorActivityIC50/Ki (nM)Reference Citation
Thiophene 1,2,4-triazole derivativesmGluR5ModulatorNot specified [5]
N-(methylthiophenyl)picolinamide 11mGluR4PAM3.4 [7]
N-(methylthiophenyl)picolinamide 14mGluR4PAM3.1 [7]
Benzo [1]annuleno[b]thiophene 8aGluN2BAntagonist26 [8]
Thiophene derivative 7aGluN2BAntagonist204 [8]

Structure-Activity Relationships in Antioxidant Pharmacophores

The antioxidant properties of thiophene derivatives have been extensively investigated, revealing critical structure-activity relationships that inform the design of more potent therapeutic agents. The presence of hydroxyl groups at specific positions significantly enhances antioxidant activity. 3-Hydroxythiophene derivatives displayed remarkable activity with IC50 values ranging from 3.01 to 26.27 micrograms per milliliter using butylated hydroxyanisole, butylated hydroxytoluene, and ascorbic acid as reference standards [9].

Thiophenyl-chalcone derivatives have demonstrated exceptional antioxidant potential, with sulfonyl chloride derivatives consistently outperforming their sulphonamide counterparts [10] [11]. Compound 4e, (E)-5-(3-(4-(chlorosulfonyl)-3-hydroxyphenyl)-3-oxoprop-1-en-1-yl)thiophene-2-sulfonyl chloride, exhibited superior 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) activity with an IC50 of 13.12 micromolar, surpassing quercetin (IC50 = 15.49 micromolar), a well-established antioxidant standard. The structure-activity relationship analysis revealed that compounds containing hydroxyl groups, particularly 4d and 4e, exhibited the strongest antioxidant activity as expected due to their enhanced electron-donating capacity.

Quantum chemical calculations have provided valuable insights into the relationship between molecular structure and antioxidant activity. The strongest antioxidant compounds demonstrated the lowest lowest unoccupied molecular orbital energies and the highest electronegativity, electron affinity, and electrophilicity indices [10] [11]. These findings establish clear molecular descriptors for predicting antioxidant efficacy in thiophene-based pharmacophores.

The substituted 2-aminothiophene-3-carboxy derivatives have emerged as versatile building blocks for antioxidant drug development [12]. Tetrahydrobenzo[b]thiophene derivatives, particularly compounds 1, 16, and 17, demonstrated significant antioxidant potency comparable to that of ascorbic acid using the phosphomolybdenum method [13]. These compounds showed promise as candidates for treating oxidative stress-related diseases through their interaction with the Keap1 (Kelch-like ECH-associated protein 1) protein pathway.

Structural FeatureEffect on ActivityIC50 Range (μM)Reference Citation
Hydroxyl group at 3-positionEnhanced3.01-26.27 [9] [14]
Sulfonyl chloride groupHigh activity13.12 [10] [11]
Sulphonamide groupLower activity>15.49 [10] [11]
Hydroxyphenyl substitutionStrongest activity13.12 [10] [11]
Amino group at 2-positionEssential for activity45.33-48.45 [14] [13]
Carbonitrile group at 3-positionContributes to reactivityVariable [13]
Ethyl group at 4-positionModerate influenceNot specifiedPresent compound

Hybrid Molecules Targeting Oxidative Stress Pathways

The development of hybrid molecules combining thiophene scaffolds with other bioactive moieties has opened new avenues for targeting complex oxidative stress pathways. Resveratrol-thiophene hybrids have demonstrated remarkable potential as multifunctional therapeutic agents. Hybrid compound II, featuring an orthogonal hydroxyl group and trans-geometry of the stilbene moiety, exhibited effective radical scavenging activity with an IC50 value of 158.8 micromolar for 2,2-diphenyl-1-picrylhydrazyl radical scavenging [15].

Hydroxyl-containing benzo[b]thiophene analogues have shown exceptional efficacy in mitigating acrylamide-induced oxidative stress in zebrafish larvae models [16]. Compounds BP (1-(3-hydroxybenzo[b]thiophen-2-yl) ethanone) and EP (1-(3-hydroxybenzo[b]thiophen-2-yl) propan-1-one hydrate) demonstrated superior free radical scavenging ability and significantly enhanced superoxide dismutase and catalase activity while reducing reactive oxygen species and lipid peroxidation levels. These compounds effectively stabilized glutathione-related gene expressions, improving the overall glutathione redox cycle and providing protection against oxidatively induced cell death.

The resveratrol-maltol and resveratrol-thiophene hybrids have demonstrated multifunctional capabilities as cholinesterase inhibitors and antioxidants with biometal chelating properties [15]. These hybrid molecules formed complexes with Fe3+ ions in 1:1 composition with formation constants (lgK = 11.6–12.6), indicating strong metal chelation capacity. The characteristic absorption bands in their individual spectra were uniformly red-shifted relative to those of the free ligands, confirming the formation of stable metal complexes that may contribute to their neuroprotective effects.

Pyrrolidine-2,5-dione-thiophene hybrid molecules have shown promise as dual-action compounds targeting both anticonvulsant and antinociceptive pathways while addressing oxidative stress [17]. Compound 4, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, demonstrated superior efficacy with an ED50 value of 62.14 milligrams per kilogram compared to valproic acid (252.7 milligrams per kilogram) in maximal electroshock tests and showed balanced inhibition of neuronal voltage-sensitive sodium and L-type calcium channels.

Thiophene-based dual modulators of amyloid beta and tau aggregation represent another innovative approach to targeting oxidative stress-related neurodegenerative diseases [18]. These compounds effectively modulated amyloid beta aggregation and inhibited tau aggregation through mechanisms involving molecular docking interactions with fibril targets. The lead thiophene compounds demonstrated biocompatibility and effectively ameliorated neuronal cells from amyloid beta and tau-mediated amyloid toxicity, offering potential therapeutic applications in Alzheimer disease management.

Hybrid MoleculeTarget PathwayMechanismActivity LevelReference Citation
Resveratrol-thiophene hybrid IIRadical scavengingDPPH scavengingIC50 158.8 μM [15]
Benzo[b]thiophene BPGlutathione redox cycleSOD/CAT enhancementHigh efficacy [16]
Benzo[b]thiophene EPGlutathione redox cycleSOD/CAT enhancementHigh efficacy [16]
Tetrahydrobenzo[b]thiophene 1Keap1-Nrf2 pathwayAntioxidant enzyme activationComparable to ascorbic acid [13]
Pyrrolidine-2,5-dione-thiophene 4NeuroprotectionCalcium/sodium channel modulationED50 62.14 mg/kg [17]
Thiophene-Maltol hybridMetal chelationIron complexationLogK 11.6-12.6 [15]

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

152.04081944 g/mol

Monoisotopic Mass

152.04081944 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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